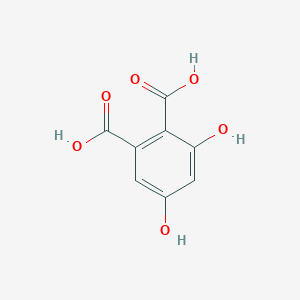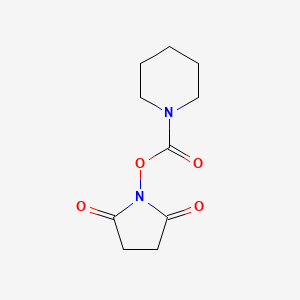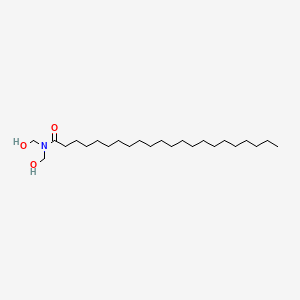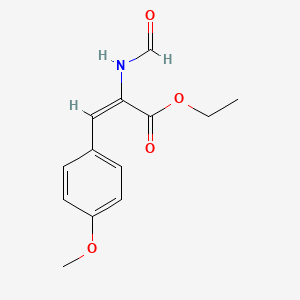
1-Decanamine, N-isononyl-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanamine, N-isononyl-N-methyl- is an organic compound with the molecular formula C20H43N. It is a type of amine, specifically a tertiary amine, characterized by the presence of a decyl group, an isononyl group, and a methyl group attached to the nitrogen atom. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanamine, N-isononyl-N-methyl- typically involves the alkylation of decylamine with isononyl and methyl groups. One common method is the reaction of decylamine with isononyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1-Decanamine, N-isononyl-N-methyl- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Decanamine, N-isononyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Wissenschaftliche Forschungsanwendungen
1-Decanamine, N-isononyl-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which 1-Decanamine, N-isononyl-N-methyl- exerts its effects involves its interaction with various molecular targets. As a tertiary amine, it can form hydrogen bonds and ionic interactions with biological molecules. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decanamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of an isononyl group.
1-Decanamine: Lacks the additional alkyl groups, making it a primary amine.
Decanamine, N-(1-benzylethyl)-: Contains a benzylethyl group instead of an isononyl group.
Uniqueness
1-Decanamine, N-isononyl-N-methyl- is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific industrial and research applications.
Eigenschaften
CAS-Nummer |
138698-35-8 |
|---|---|
Molekularformel |
C20H43N |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
N-methyl-N-(7-methyloctyl)decan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-6-7-8-9-10-12-15-18-21(4)19-16-13-11-14-17-20(2)3/h20H,5-19H2,1-4H3 |
InChI-Schlüssel |
XUYLEIYANIGSMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(C)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















